Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid
Overview
Description
Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid is a derivative of phenylacetic acid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is significant in organic synthesis and medicinal chemistry due to its structural features, which make it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-methoxyphenylacetic acid.
Protection of the Amino Group: The amino group is protected using a Boc protecting group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Amino Acid: The protected amino group is then introduced into the phenylacetic acid derivative through a series of reactions, including amination and subsequent protection.
Industrial Production Methods
Industrial production of Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of starting materials and reagents.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pH, and reaction times.
Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a building block in the synthesis of peptides and proteins, aiding in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including its role in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group ensures that the amino group remains inert during reactions, allowing for selective deprotection and subsequent functionalization at desired stages of synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic acid: Lacks the Boc protecting group, making it less versatile in certain synthetic applications.
Phenylacetic acid: Does not have the methoxy substituent, which can influence the compound’s reactivity and biological activity.
Boc-phenylalanine: Similar in having a Boc-protected amino group but differs in the side chain structure.
Uniqueness
Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid is unique due to the combination of the Boc protecting group and the methoxyphenyl moiety. This structure provides specific reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules.
Biological Activity
Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid is a chiral amino acid derivative characterized by its tert-butyloxycarbonyl (Boc) protecting group, which plays a significant role in its synthesis and biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and its unique structural features.
Chemical Structure and Properties
- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-2-(3-methoxyphenyl)acetic acid
- Molecular Formula : C₁₄H₁₉N₀₅
- Molecular Weight : 281.31 g/mol
- Structure : The presence of the methoxyphenyl group attached to the alpha carbon of the amino acid core contributes to its distinct properties.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Protection of the Amino Group : The Boc group is introduced to protect the amino functionality during subsequent reactions.
- Formation of the Amino Acid Backbone : The core structure is formed through standard peptide coupling techniques.
- Deprotection : The Boc group can be selectively removed later to allow for further functionalization or peptide assembly.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, which may include:
- Antiproliferative Effects : Research has shown that derivatives of phenylacetic acids can exhibit significant antiproliferative activity against various cancer cell lines. The introduction of specific substituents, such as methoxy groups, can enhance this activity .
- Neurological Applications : Compounds similar to this compound have been investigated for their effects on neurotransmitter receptors, particularly in relation to AMPA receptors, which are crucial for synaptic transmission and plasticity .
The mechanism of action for this compound involves:
- Enzyme Interaction : It is believed that the compound interacts with specific enzymes or receptors due to its structural features, which may enhance binding affinity and specificity .
- Chirality Influence : The (S) configuration may influence the pharmacological profile by favoring interactions with biological targets over its (R) counterpart .
Antiproliferative Activity
A study examining various derivatives of methoxyphenylacetic acids demonstrated that compounds with specific substituents exhibited enhanced cytotoxic effects against human colon adenocarcinoma cell lines. For instance, compounds with methoxy groups at strategic positions showed increased potency compared to their unsubstituted counterparts .
Neurological Studies
In vivo studies have indicated that certain enantiomers of related compounds can produce significant behavioral changes in animal models, suggesting potential applications in treating neurological disorders. For example, one study reported that a related compound caused flaccidity in mice at higher doses, highlighting its potential as a neuromodulator .
Comparative Analysis Table
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₄H₁₉N₀₅ | Protected amino group; methoxy substitution | Antiproliferative; neurological effects |
(S)-2-Amino-2-(3-methoxyphenyl)acetic acid | C₁₄H₁₉N₄O₄ | Lacks Boc group; more reactive | Increased reactivity; potential for drug development |
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₃N₄O₄ | Different stereochemistry | Investigated in neurological research |
Properties
IUPAC Name |
(2S)-2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMHSWFMWHVVHG-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149213 | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228557-42-3 | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228557-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.